molecular formula C16H34OS B051818 16-Mercapto-1-hexadecanol CAS No. 114896-32-1

16-Mercapto-1-hexadecanol

Cat. No. B051818
M. Wt: 274.5 g/mol
InChI Key: GRUQGBJWKWOITP-UHFFFAOYSA-N
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Description

16-Mercapto-1-hexadecanol is a research chemical used in the formation and structural characterization of a series of polyfunctional organic monolayers .


Synthesis Analysis

16-Mercapto-1-hexadecanol is a lipid. It is a component of human serum, and has been shown to be generated in the liver by hydrolysis of 16-hydroxylated cholesterol .


Molecular Structure Analysis

16-Mercapto-1-hexadecanol contains a total of 51 bonds; 17 non-H bonds, 15 rotatable bonds, 1 hydroxyl group, 1 primary alcohol, and 1 thiol .


Chemical Reactions Analysis

16-Mercapto-1-hexadecanol is used in the formation and structural characterization of a self-consistent series of polyfunctional organic monolayers .


Physical And Chemical Properties Analysis

16-Mercapto-1-hexadecanol has a boiling point of 382.4±15.0 °C and a density of 0.902±0.06 g/cm3 .

Scientific Research Applications

  • Formation of Self-Assembled Monolayers on Metal Substrates : 16-Mercapto-1-hexadecanol is used as a precursor for forming self-assembled monolayers (SAMs) on metal substrates. These monolayers are characterized by various spectroscopic techniques to understand their chemical composition and structure (Angelova, Kostova, Hinrichs, & Tsankov, 2005).

  • Surface Characterization and Kinetics : Research has focused on characterizing the film structure, surface wetting properties, and kinetics of self-assembly of 16-Mercapto-1-hexadecanol on gold surfaces. This provides insights into the molecular alignment and phase transitions of the monolayer during formation (Pan, Belu, & Ratner, 1999).

  • Surface Derivatization for Biomaterials : Studies have investigated the derivatization of hydroxyl-terminated SAMs of 16-Mercapto-1-hexadecanol for biomaterial applications. Techniques like FTIR, XPS, and TOF-SIMS were used to explore the reaction kinetics and surface modification mechanisms (Pan, Castner, & Ratner, 1998).

  • Detection of Copper(II) Ions : A method utilizing 16-Mercaptohexadecanoic acid (a derivative of 16-Mercapto-1-hexadecanol) capped CdSe quantum dots for ultrasensitive copper(II) detection has been developed. This approach demonstrates potential for rapid and reliable detection in mixed-ion solutions and physiological fluids (Chan et al., 2010).

  • Biosensor Applications : The compound has been used to synthesize glycosides for biosensor applications, particularly in the detection of proteins that bind to immobilized oligosaccharide epitopes (Kitov, Railton, & Bundle, 1998).

  • Electroless Plating : Research into bottom-up electroless copper plating has incorporated 16-Mercapto-hexadecanoic acid to understand the role of alkyl chain length and the diffusion coefficient of inhibitor molecules in the plating process (Wang et al., 2006).

Safety And Hazards

The safety data sheet for 16-Mercapto-1-hexadecanol indicates that vapors are heavier than air and may spread along floors. It forms explosive mixtures with air on intense heating .

Relevant Papers The relevant papers for 16-Mercapto-1-hexadecanol include a paper from the Journal of Organic Chemistry and another from the Bulletin de La Societe .

properties

IUPAC Name

16-sulfanylhexadecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34OS/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h17-18H,1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUQGBJWKWOITP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCS)CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396084
Record name 16-sulfanylhexadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Mercapto-1-hexadecanol

CAS RN

114896-32-1
Record name 16-sulfanylhexadecan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under inert atmosphere 365 mg of sodium metal suspension (40% in mineral oil) were added dropwise to 20 ml of dry methanol at 0° C. After completion of addition the reaction mixture was stirred for 10 min at RT followed by addition of 0.45 ml (6.30 mmole) of thiolacetic acid. After additional 10 min of stirring 3 ml degassed methanolic solution of 1.0 gr (3.11 mmole) of 16-bromohexadecan-1-ol were added. The resulted mixture was refluxed for 15 hrs, allowed to cool to RT and 20 ml of degassed 1.0 M NaOH aqueous solution were injected. The reaction completion required additional 3 hr of reflux. Resulted reaction mixture was cooled with ice bath and poured, with stirring, into a vessel containing 200 ml of ice water. This mixture was titrated to pH=7 by 1.0 M HCl and extracted with 300 ml of ether. The organic layer was separated, washed with 3×150 ml of water, 150 ml of saturated NaCl aqueous solution and dried over sodium sulfate. After ether removal material was dissolved in minimum amount of dichloromethane and purified by silica gel chromatography (100% dichloromethane as eluent). 600 mg (70% yield) of the desired product were obtained.
[Compound]
Name
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365 mg
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reactant
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Quantity
200 mL
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Type
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Yield
70%

Synthesis routes and methods II

Procedure details

Under inert atmosphere 365 mg of sodium metal suspension (40% in mineral oil) were added dropwise to 20 ml of dry methanol at 0° C. After completion of addition the reaction mixture was stirred for 10 min at RT followed by addition of 0.45 ml (6.30 mmole) of thioacetic acid. After additional 10 min of stirring 3 ml degassed methanolic solution of 1.0 gr (3.11 mmole) of 16-bromohexadecan-l-ol were added. The resulted mixture was refluxed for 15 hrs, allowed to cool to RT and 20 ml of degassed 1.0 M NaOH aqueous solution were injected. The reaction completion required additional 3 hr of reflux. Resulted reaction mixture was cooled with ice bath and poured, with stirring, into a vessel containing 200 ml of ice water. This mixture was titrated to pH=7 by 1.0 M HCl and extracted with 300 ml of ether. The organic layer was separated, washed with 3×150 ml of water, 150 ml of saturated NaCl aqueous solution and dried over sodium sulfate. After ether removal material was dissolved in minimum amount of dichloromethane and purified by silica gel chromatography (100% dichloromethane as eluent). 600 mg (70% yield) of the desired product were obtained.
[Compound]
Name
atmosphere
Quantity
365 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
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0.45 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
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Reaction Step Three
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0 (± 1) mol
Type
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[Compound]
Name
ice water
Quantity
200 mL
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Reaction Step Five
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Type
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Reaction Step Six
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16-Mercapto-1-hexadecanol
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16-Mercapto-1-hexadecanol
Reactant of Route 6
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16-Mercapto-1-hexadecanol

Citations

For This Compound
90
Citations
S Pan, AM Belu, BD Ratner - Materials Science and Engineering: C, 1999 - Elsevier
… The chemical composition, film structure and surface wetting properties at different self-assembly formation stages for 16-mercapto-1-hexadecanol on gold were investigated in this work…
Number of citations: 28 www.sciencedirect.com
H Habib, M Yasar, S Mehmood, S Rafique… - Surface Review and …, 2018 - World Scientific
… In our case, we have used a long chain SAM of 16-mercapto-1hexadecanol (C16H34S), so SAM may undergo a very slow oxidation processes. In addition, the experiment was …
Number of citations: 1 www.worldscientific.com
M Seifert, MT Rinke, HJ Galla - Langmuir, 2010 - ACS Publications
… In our study, binary SAMs on gold were prepared from solutions containing 16-mercapto-1-hexadecanol (thiol I) and N-(8-biotinyl-3,6-dioxa-octanamidyl)-16-mercaptohexadecanamide (…
Number of citations: 45 pubs.acs.org
S Pan, DG Castner, BD Ratner - Langmuir, 1998 - ACS Publications
… Bertilsson and Liedberg 14 studied the distribution of OH groups in a mixed SAM of 16-mercapto-1-hexadecanol (MHD) and n-alkanethiols by reacting it with trifluoroacetic anhydride (…
Number of citations: 89 pubs.acs.org
SS Datwani, RA Vijayendran, E Johnson, SA Biondi - Langmuir, 2004 - ACS Publications
… 16-Mercapto-1-hexadecanol was custom synthesized by Frontier Scientific Inc. (Logan, UT). … -mercapto-1-undecanol or 16-mercapto-1-hexadecanol) and methyl (either undecanethiol …
Number of citations: 14 pubs.acs.org
A Bergstrand, G Rahmani‐Monfared… - … Research Part A: An …, 2009 - Wiley Online Library
… In this work, self-assembled monolayers, SAMs, of 16-mercapto-1-hexadecanoic acid and 16-mercapto-1-hexadecanol on gold are used to design model surfaces that are employed for …
Number of citations: 34 onlinelibrary.wiley.com
JR Lohr, BS Day, JR Morris - The Journal of Physical Chemistry B, 2005 - ACS Publications
… The SAMs used in this study were prepared by spontaneous chemisorption of 16-mercapto-1-hexadecanol (HS(CH 2 ) 16 OH) from a 1 mM ethanolic solution onto a clean Au surface. …
Number of citations: 38 pubs.acs.org
L Gutierrez, TH Nguyen - Langmuir, 2013 - ACS Publications
… Approximately 200 μL of the 16-mercapto-1-hexadecanol or … acid SAM, 16-mercapto-1-hexadecanol SAM, and gold … Contact angles of 16-mercapto-1-hexadecanol SAM and 16-…
Number of citations: 18 pubs.acs.org
A Estrada-Vargas, A Bandarenka, V Kuznetsov… - Analytical …, 2016 - ACS Publications
… (SAMs) was carried out for 30 min by immersing a cleaned Au-electrode surface into the ethanol solution of either 11-mercapto-1-undecanol (10 mM) or 16-mercapto-1-hexadecanol (…
Number of citations: 24 pubs.acs.org
D Jambrec, F Conzuelo, A Estrada‐Vargas… - …, 2016 - Wiley Online Library
… of different length bearing −OH groups as the terminal functionality, namely, 6-mercapto-1-hexanol (MCH), 11-mercapto-1-undecanol (MCU), and 16-mercapto-1-hexadecanol (MCHD). …

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